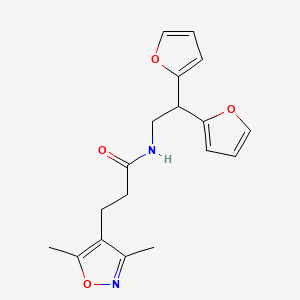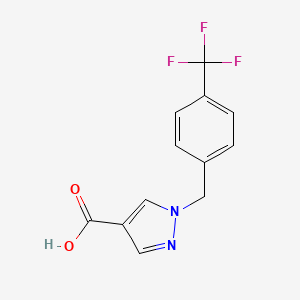![molecular formula C29H29ClN6O2 B2844224 8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione CAS No. 924774-90-3](/img/no-structure.png)
8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C29H29ClN6O2 and its molecular weight is 529.04. The purity is usually 95%.
BenchChem offers high-quality 8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dieckmann Cyclization Route
Research has shown that piperazine-2,5-diones, closely related to the compound , can be formed through Dieckmann cyclization. This process involves the cyclization of specific substructures, potentially relevant to synthesizing analogs of the compound for various scientific applications (Aboussafy & Clive, 2012).
Luminescent Properties and Photo-induced Electron Transfer
Studies on naphthalimides with piperazine substituent, similar to the structural components of the compound, have revealed insights into their luminescent properties and the mechanism of photo-induced electron transfer (PET). This research suggests potential applications in fluorescence-based sensors or probes (Gan et al., 2003).
Molecular Motions and Shielding Effects
Investigations into piperazine-2,5-diones have also looked into the effects of ring current shielding and molecular motions, which are essential for understanding the compound's chemical behavior and potential interactions in biological systems (Frigerio, Rae, & Wong, 1982).
Fluorescent Ligands for Receptors
The synthesis and characterization of fluorescent ligands with 1-arylpiperazine structure, akin to the core structure of the compound, have shown high affinity for human 5-HT1A receptors. This suggests potential for developing receptor-targeted imaging agents or therapeutics (Lacivita et al., 2009).
Antioxidant and Anti-inflammatory Properties
Novel derivatives, including those with piperazine-2,6-dione structures, have been investigated for their potent inhibitory effects on lipid peroxidation, indicating potential antioxidant and anti-inflammatory applications (Braughler et al., 1987).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione with 4-(5-chloro-2-methylphenyl)piperazine and formaldehyde in the presence of a catalyst to form the desired product.", "Starting Materials": [ "7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione", "4-(5-chloro-2-methylphenyl)piperazine", "Formaldehyde", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione and 4-(5-chloro-2-methylphenyl)piperazine in a suitable solvent.", "Step 2: Add formaldehyde to the reaction mixture and stir for a specific time period.", "Step 3: Add a catalyst to the reaction mixture and stir for a specific time period.", "Step 4: Isolate the product by filtration or any other suitable method.", "Step 5: Purify the product by recrystallization or any other suitable method." ] } | |
CAS番号 |
924774-90-3 |
製品名 |
8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione |
分子式 |
C29H29ClN6O2 |
分子量 |
529.04 |
IUPAC名 |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C29H29ClN6O2/c1-19-10-11-22(30)16-24(19)35-14-12-34(13-15-35)18-25-31-27-26(28(37)32-29(38)33(27)2)36(25)17-21-8-5-7-20-6-3-4-9-23(20)21/h3-11,16H,12-15,17-18H2,1-2H3,(H,32,37,38) |
InChIキー |
MNWQJAWQGLJCOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC5=CC=CC6=CC=CC=C65)C(=O)NC(=O)N4C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2844141.png)

![N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2844143.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844146.png)
![1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844147.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)
![2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2844153.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844156.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2844162.png)

![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)